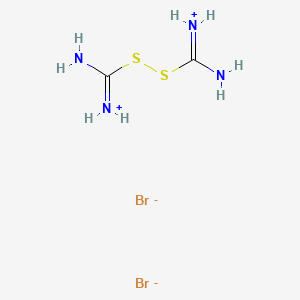
Formamidine disulfide dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamidine disulfide dihydrobromide is a sulfur-containing compound with the chemical formula [(NH2)2CS-SC(NH2)2]2+·2HBr. It is widely used in various fields, including medicine, pesticides, metal plate etching, and anticorrosion . This compound is also an important product of the electrochemical oxidation of thiourea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formamidine disulfide dihydrobromide can be synthesized through several methods. One common method involves the reaction of thiourea with bromine in an acidic medium. The reaction proceeds as follows:
2(NH2)2CS+Br2→[(NH2)2CS−SC(NH2)2]2+⋅2HBr
This reaction is typically carried out at room temperature with a controlled addition of bromine to avoid excessive oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where thiourea and bromine are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Formamidine disulfide dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to formamidine sulfinic acid, formamidine sulfonic acid, and sulfate. Common oxidizing agents include hydrogen peroxide and bromate .
Reduction: Reduction of this compound can yield thiourea and other sulfur-containing compounds. Reducing agents such as sodium borohydride are often used .
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives, depending on the substituents introduced .
Major Products: The major products formed from these reactions include thiourea, formamidine sulfinic acid, formamidine sulfonic acid, cyanamide, and elemental sulfur .
Aplicaciones Científicas De Investigación
Formamidine disulfide dihydrobromide has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of other sulfur-containing compounds.
- Employed in electrochemical studies to investigate oxidation mechanisms .
Biology:
- Studied for its potential antimicrobial properties.
- Used in the development of pesticides and insecticides .
Medicine:
- Investigated for its potential use in anticancer therapies.
- Explored for its role in drug delivery systems .
Industry:
- Utilized in metal plate etching and anticorrosion treatments.
- Applied in the production of perovskite solar cells as an electron scavenger .
Mecanismo De Acción
The mechanism of action of formamidine disulfide dihydrobromide involves its ability to undergo oxidation and reduction reactions. The compound can act as an electron scavenger, making it useful in various applications such as perovskite solar cells . The molecular targets and pathways involved include the oxidation of sulfur-containing groups and the stabilization of intermediate phases in chemical reactions .
Comparación Con Compuestos Similares
Formamidine disulfide dihydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.
N-sulfonyl formamidines: These compounds have sulfonyl groups attached to the formamidine structure and are widely used in pharmaceuticals.
Uniqueness: Formamidine disulfide dihydrobromide is unique due to its specific reactivity with bromine and its applications in both industrial and scientific research settings .
Propiedades
Número CAS |
50606-57-0 |
|---|---|
Fórmula molecular |
C2H8Br2N4S2 |
Peso molecular |
312.1 g/mol |
Nombre IUPAC |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dibromide |
InChI |
InChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
Clave InChI |
XMMQCGZNDYCCQF-UHFFFAOYSA-N |
SMILES canónico |
C(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


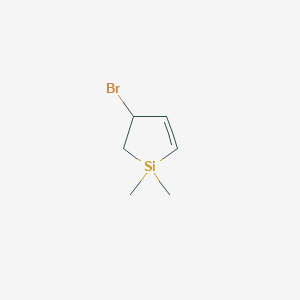
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
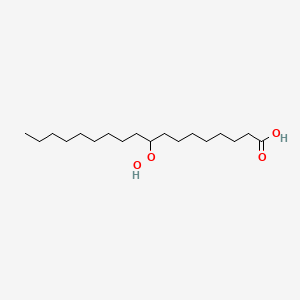
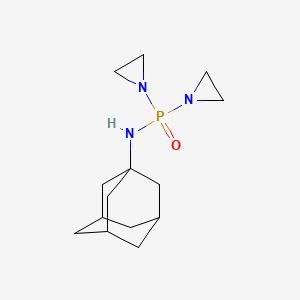
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
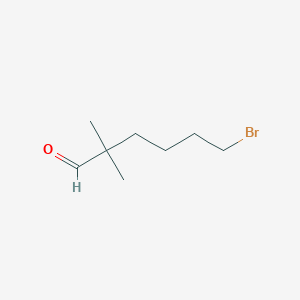
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

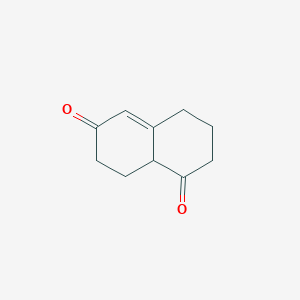
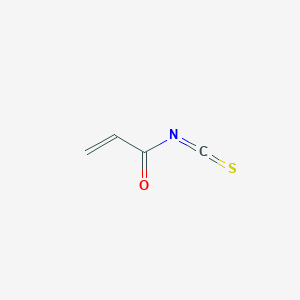
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

